Fluorosulfonic acid

Catalog No.
S8052833
CAS No.
7789-21-2
M.F
HSO3F
FHO3S
M. Wt
100.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorosulfonic acid

CAS Number

7789-21-2

Product Name

Fluorosulfonic acid

IUPAC Name

sulfurofluoridic acid

Molecular Formula

HSO3F
FHO3S

Molecular Weight

100.07 g/mol

InChI

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4)

InChI Key

UQSQSQZYBQSBJZ-UHFFFAOYSA-N

SMILES

OS(=O)(=O)F

solubility

SOL IN NITROBENZENE
Solubility in water: reaction

Canonical SMILES

OS(=O)(=O)F

Fluorosulfonic acid appears as a fuming liquid. Boiling point 163 °C. Density 1.73 g / cm3. Corrosive to metals and to tissue. Both very short contact and the fumes can cause severe painful burns. Used as a catalyst in organic synthesis, in electroplating and as a fluorinating agent.
Fluorosulfonic acid is a sulfur oxoacid.

Organic Synthesis

  • Superacid Catalyst

    Fluorosulfonic acid's high acidity allows it to act as a superacid catalyst, promoting reactions that wouldn't occur under normal conditions. This is particularly useful for reactions involving very stable or unreactive starting materials []. For example, fluorosulfonic acid can be used for Friedel-Crafts alkylation and acylation reactions, which are essential for the synthesis of complex organic molecules.

  • Electrophilic Fluorination

    The presence of the fluorine atom in fluorosulfonic acid makes it a good electrophilic fluorinating agent. This property allows researchers to introduce fluorine atoms into organic molecules with high selectivity, leading to the development of novel pharmaceuticals and materials with specific properties [].

Material Science

  • Etching and Surface Modification

    Fluorosulfonic acid's strong acidic nature makes it a powerful etchant for various materials, including metals, oxides, and polymers. Researchers use it for controlled removal of material layers or surface modification to improve properties like adhesion or conductivity [].

  • Fuel Cell Electrolyte Research

    Fluorosulfonic acid shows promise as a potential electrolyte material for proton exchange membrane fuel cells (PEMFCs). Its high proton conductivity and thermal stability make it a candidate for developing next-generation fuel cells with improved efficiency and durability [].

Due to its strong acidic properties:

  • Self-Ionization:
    2HSO3FH2SO3F++SO3F2\text{HSO}_3\text{F}\rightleftharpoons \text{H}_2\text{SO}_3\text{F}^++\text{SO}_3\text{F}^-
    The equilibrium constant for this reaction at 298 K is K=4.0×108K=4.0\times 10^{-8} .
  • Hydrolysis:
    Fluorosulfonic acid hydrolyzes to produce hydrogen fluoride and sulfuric acid:
    HSO3F+H2OHF+H2SO4\text{HSO}_3\text{F}+\text{H}_2\text{O}\rightarrow \text{HF}+\text{H}_2\text{SO}_4
  • Reactions with Bases: It reacts violently with bases, producing heat and potentially hazardous byproducts .

Fluorosulfonic acid is highly toxic and corrosive. It can cause severe chemical burns upon contact with skin or mucous membranes. Inhalation of vapors can lead to respiratory distress, while ingestion can result in severe gastrointestinal damage and systemic toxicity due to fluoride ion release . The compound's corrosive nature extends to materials such as glass and metals, enhancing its hazardous profile in biological contexts.

Fluorosulfonic acid can be synthesized through several methods:

  • Reaction of Sulfur Trioxide with Hydrogen Fluoride:
    • This method involves introducing sulfur trioxide and hydrogen fluoride into a distillation column where they react to form fluorosulfonic acid:
    SO3+HFHSO3F\text{SO}_3+\text{HF}\rightarrow \text{HSO}_3\text{F}
  • Treatment of Potassium Hydrogen Fluoride or Calcium Fluoride with Oleum:
    • At temperatures around 250 °C, these fluorides react with oleum to produce fluorosulfonic acid, which is then distilled to isolate the product .

Fluorosulfonic acid has several industrial applications:

  • Catalysis: Used in various catalytic processes including hydrofluorination and alkylation of hydrocarbons.
  • Fluorination Agent: Serves as a potent laboratory fluorinating agent for organic compounds.
  • Superacid Formation: When combined with antimony pentafluoride, it forms "magic acid," a superacid useful for studying carbocations .

Research on the interactions of fluorosulfonic acid has highlighted its role in facilitating reactions involving carbocations and other reactive intermediates. The combination with antimony pentafluoride allows for the formation of stable carbocations from alkanes, showcasing its utility in organic synthesis . Additionally, studies indicate that it enhances the reactivity of certain organic compounds through protonation mechanisms.

Fluorosulfonic acid shares similarities with several other strong acids but stands out due to its unique properties:

CompoundChemical FormulaStrength (H₀ Value)Unique Features
Sulfuric AcidH₂SO₄-12Common industrial acid; less reactive than fluorosulfonic acid.
Triflic AcidCF₃SO₃H-14More hydrolytically stable; retains high acidity.
Chlorosulfuric AcidClSO₃H-11Used in chlorination reactions; less acidic than fluorosulfonic acid.
Perfluorinated AcidsVariousVariesGenerally more stable; unique properties due to fluorination.

Fluorosulfonic acid's extreme acidity and reactivity make it particularly valuable in specialized chemical processes, distinguishing it from these similar compounds .

Physical Description

Fluorosulfonic acid appears as a fuming liquid. Boiling point 163 °C. Density 1.73 g / cm3. Corrosive to metals and to tissue. Both very short contact and the fumes can cause severe painful burns. Used as a catalyst in organic synthesis, in electroplating and as a fluorinating agent.
Liquid
Colorless liquid that fumes in moist air; [Merck Index] Colorless to light yellow liquid with a choking odor; [CHRIS]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS LIQUID; REDDISH-BROWN COLOR WITH ACETONE

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

99.96304323 g/mol

Monoisotopic Mass

99.96304323 g/mol

Boiling Point

324.9 °F at 760 mmHg (USCG, 1999)
163 °C @ 760 MM HG
FORMS STABLE SALTS WHICH ARE LITTLE HYDROLYZED BY WATER & WHICH MAY BE RECRYSTALLIZED FROM WATER; BP: 110 °C AT 120 MM HG; 77.0 °C @ 18 MM HG
163 °C

Heavy Atom Count

5

Vapor Density

Relative vapor density (air = 1): 3.4

Density

1.73 at 77 °F (USCG, 1999)
1.726 AT 25 °C/4 °C
Relative density (water = 1): 1.7

Decomposition

SEE FLUOSULFONATES. ...WHEN HEATED TO DECOMPOSITION, THEY EMIT HIGHLY TOXIC FUMES OF FLUORIDES AND OXIDES OF SULFUR. ... /FLUOSULFONATES/

Melting Point

-125.1 °F (USCG, 1999)
-89 °C

UNII

PPX0648643

Vapor Pressure

2.5 [mmHg]
Vapor pressure, kPa at 25 °C: 0.33

Use Classification

Hazard Classes and Categories -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

THORPE, KIRMAN, J CHEM SOC 61: 921 (1892); MEYER, SCHRAMM, Z ANORG ALLGEM CHEM 206: 25 (1932); KWASNIK IN HANDBOOK OF PREPARATIVE INORG CHEM, VOL 1, G BRAUER, ED (ACADEMIC PRESS, NEW YORK, 2ND ED, 1963) PP 177.
REACTION OF ANHYDROUS HYDROGEN FLUORIDE WITH SULFURIC ACID ANHYDRIDE.

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Fluorosulfuric acid: ACTIVE

Stability Shelf Life

FUMES IN MOIST AIR; STABLE TO 900 °C

Dates

Last modified: 11-23-2023

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